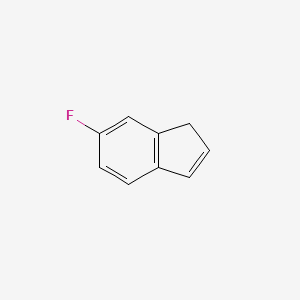

6-fluoro-1H-indene

Description

6-Fluoro-1H-indene is a bicyclic aromatic hydrocarbon with a fluorine substituent at the 6-position of the indene scaffold. The compound is of interest in medicinal chemistry and materials science due to its structural versatility .

Properties

IUPAC Name |

6-fluoro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c10-9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLIIWBFAARILH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52163-88-9 | |

| Record name | 6-fluoro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-1H-indene typically involves the fluorination of indene derivatives. One common method is the electrophilic fluorination of 1H-indene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions must be carefully controlled to ensure selective fluorination at the 6-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of environmentally friendly fluorinating agents and solvents is also a consideration in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The fluorine substituent at the 6-position activates the indene core for electrophilic reactions under controlled conditions.

Key Reactions:

-

Hydroboration :

Reaction with tris(pentafluorophenyl)borane (B(C₆F₅)₃) in dichloromethane yields 2-pentafluorophenylindene derivatives. This proceeds via a hydroboration pathway, forming complex mixtures with dimerization byproducts . -

Friedel-Crafts Alkylation :

Halogenated derivatives like 3-(2-chloroethyl)-6-fluoro-1H-indene are synthesized using AlCl₃ as a catalyst, enabling alkyl group introduction at the 3-position.

Table 1: EAS Reaction Conditions and Outcomes

Transition Metal-Catalyzed Cross-Coupling

Palladium catalysts enable efficient functionalization of the indene scaffold.

Key Reactions:

-

Suzuki Coupling :

6-Fluoro-1H-indene derivatives undergo coupling with arylboronic acids using Pd(OAc)₂/XPhos, forming biaryl products. For example, coupling with 4-fluorophenylboronic acid yields 1-[(4-fluorophenyl)methylene]-2-(trifluoromethyl)-1H-indene in 75% yield . -

Heck Reaction :

o-Halogenated benzaldehydes react with prop-2-en-1-ols via Pd-catalyzed tandem Heck-aldol pathways to form 2-acylindenes at 110°C .

Table 2: Cross-Coupling Performance

| Reaction | Catalyst System | Substrate | Yield | Conditions |

|---|---|---|---|---|

| Suzuki | Pd(OAc)₂/XPhos, K₃PO₄ | 4-Fluorophenylboronic acid | 75% | 100°C, 12h |

| Heck-Aldol | PdCl₂, NaOAc, TBAC, LiCl | o-Bromobenzaldehyde + prop-2-en-1-ol | 67% | 110°C, 4h |

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing indene ring facilitates fluorine displacement in SNAr reactions. A catalytic system using tert-butyl-P4 (t-Bu-P4) promotes concerted SNAr with amines, bypassing traditional Meisenheimer intermediates .

Mechanistic Insight :

Density functional theory (DFT) calculations confirm a single transition state (ΔG‡ = 22.1 kcal/mol) where C–F bond cleavage and C–N bond formation occur synchronously .

Oxidation and Esterification:

This compound-4-carboxylic acid is synthesized via KMnO₄ oxidation under acidic conditions. Subsequent esterification with methanol/H₂SO₄ produces methyl esters in >80% yield.

Table 3: Functionalization Pathways

| Transformation | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | This compound-4-carboxylic acid | 72% |

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester derivative | 85% |

Halogenation and Reduction

-

Chlorination : Direct chlorination at the 3-position using Cl₂/FeCl₃ yields 3-chloro-6-fluoro-1H-indene.

-

Reduction : LiAlH₄ reduces carbonyl groups in acylindenes to alcohols, though specific data for 6-fluoro derivatives requires extrapolation from related systems.

Scientific Research Applications

Medicinal Chemistry

6-Fluoro-1H-indene derivatives have been explored for their potential therapeutic effects. Research indicates that these compounds may exhibit antimicrobial and anticancer properties. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit specific enzymes or receptors involved in disease pathways.

Case Study: Anticancer Activity

- A study demonstrated that certain this compound derivatives showed significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

Organic Synthesis

In organic synthesis, this compound serves as a crucial intermediate for the development of more complex structures. Its reactivity allows it to participate in various chemical transformations, including:

- Diels-Alder Reactions: Utilized for synthesizing cyclic compounds.

- Cross-Coupling Reactions: Employed in forming carbon-carbon bonds, which are essential in constructing complex organic frameworks.

Data Table: Synthetic Transformations Involving this compound

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Diels-Alder | This compound + dienophile | Cyclohexene derivative |

| Cross-Coupling | This compound + aryl halide | Aryl-substituted product |

| Nucleophilic Substitution | This compound + nucleophile | Functionalized indene |

Materials Science

The compound has also found applications in materials science, particularly in the development of organic electronic devices. Its unique electronic properties make it suitable for use in:

- Organic Light Emitting Diodes (OLEDs): Where it can act as a light-emitting layer.

- Organic Photovoltaics: As an electron donor material due to its ability to facilitate charge transfer.

Case Study: Organic Electronics

Research has indicated that films made from this compound derivatives exhibit promising conductivity and stability when used in electronic applications .

Mechanism of Action

The mechanism of action of 6-fluoro-1H-indene involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Key Findings and Implications

- Stereochemistry : Chiral indene derivatives (e.g., (S)-6-fluoroindan-1-amine) demonstrate the importance of stereochemistry in biological activity .

- Functional Groups : Carbaldehyde and amine derivatives expand utility in drug design, while methoxy and trifluoromethyl groups enhance tubulin inhibition .

Biological Activity

6-Fluoro-1H-indene is a fluorinated derivative of indene, characterized by the presence of a fluorine atom at the 6-position of the indene ring. Its molecular formula is CHF, with a molecular weight of approximately 152.15 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.

The presence of the fluorine atom significantly influences the compound's chemical reactivity and biological activity. The electron-withdrawing nature of fluorine alters the electronic characteristics of this compound, enhancing its binding affinity to specific biological targets, such as enzymes and receptors. This interaction can lead to modifications in metabolic pathways and biological responses.

Table 1: Comparison of this compound with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Biological Activity |

|---|---|---|---|

| This compound | CHF | 152.15 | Potential antiviral and anticancer properties |

| 1H-Indene | CH | 116.16 | Base compound for various derivatives |

| 5-Fluoro-1H-Indene | CHF | 152.15 | Similar reactivity but different position |

| 7-Fluoro-1H-Indene | CHF | 152.15 | Different biological profile |

Biological Activity

Research indicates that fluorinated compounds, including this compound, are often investigated for their potential biological activities, such as antimicrobial, anticancer, and antiviral properties. The following sections highlight key findings from recent studies.

Antiviral Properties

This compound has shown promise as a potential antiviral agent. Studies have demonstrated that derivatives of this compound exhibit inhibitory activity against several RNA and DNA viruses, including influenza A virus. The effective concentrations (IC50 values) suggest significant antiviral properties, making it a candidate for further development in antiviral therapies.

Anticancer Activity

In vitro assays have indicated that this compound derivatives may possess anticancer properties. Research has focused on their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported promising results in targeting cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

The compound has also been studied for its antimicrobial effects. Preliminary investigations reveal that certain derivatives exhibit activity against a range of bacterial strains, indicating potential applications in developing new antimicrobial agents.

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

-

Antiviral Efficacy Study :

- Objective : To evaluate the antiviral activity against influenza A.

- Method : In vitro assays measuring viral replication.

- Results : Derivatives demonstrated significant inhibition with IC50 values indicating effective concentrations for therapeutic application.

-

Anticancer Mechanism Investigation :

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Method : Cell viability assays (MTT assay).

- Results : Certain derivatives showed reduced viability in cancer cells compared to controls, suggesting potential as chemotherapeutic agents.

-

Antimicrobial Activity Assessment :

- Objective : To test efficacy against common bacterial pathogens.

- Method : Disk diffusion method.

- Results : Notable zones of inhibition were observed for specific derivatives against Gram-positive and Gram-negative bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.